6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine
Description
6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a purine derivative characterized by a piperazine-linked pyrimidine substituent at the C6 position and a methyl group at the N9 position of the purine core. The pyrimidine moiety is substituted with fluorine and two methyl groups, which are critical for modulating electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive purines and pyrimidines, which often target enzymes like kinases or receptors such as adenosine receptors .
The fluorine atom at the C5 position of the pyrimidine ring enhances metabolic stability and binding affinity through electronegative effects, while the methyl groups improve lipophilicity and steric hindrance . The piperazine linker provides conformational flexibility, facilitating interactions with biological targets .
Properties
IUPAC Name |
6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN8/c1-10-12(17)14(22-11(2)21-10)24-4-6-25(7-5-24)16-13-15(18-8-19-16)23(3)9-20-13/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXJFWZJHYQGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine intermediate: The synthesis begins with the preparation of 5-fluoro-2,6-dimethylpyrimidine, which can be achieved through the reaction of appropriate fluorinated and methylated precursors under controlled conditions.
Piperazine substitution: The pyrimidine intermediate is then reacted with piperazine to form the piperazine-substituted pyrimidine.
Purine ring formation: The final step involves the coupling of the piperazine-substituted pyrimidine with a purine precursor, such as 9-methyl-9H-purine, under suitable reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification processes to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed under anhydrous conditions.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Pharmacology: Researchers investigate the pharmacokinetics and pharmacodynamics of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes, enzyme activity, and receptor binding.
Industrial Applications: In the chemical industry, the compound may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical methods.
Mechanism of Action
The mechanism of action of 6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets within the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrimidine Substituents
| Compound Name | Pyrimidine Substituents | Key Properties | Reference |
|---|---|---|---|
| Target Compound | 5-fluoro-2,6-dimethyl | Enhanced metabolic stability, moderate lipophilicity | |
| 6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9H-purine | 6-difluoromethyl-2-methyl | Higher metabolic stability than trifluoromethyl analogs; improved solubility | |
| 6-{4-[2-cyclopropyl-6-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine | 2-cyclopropyl-6-methyl | Increased steric bulk improves target selectivity; reduced off-target effects | |
| 6-{4-[6-(trifluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9H-purine | 6-trifluoromethyl-2-methyl | Higher electronegativity enhances binding affinity; lower solubility |
Analysis :
- Fluorine vs. Trifluoromethyl : The target compound’s 5-fluoro group offers a balance between electronegativity and steric bulk, unlike bulkier trifluoromethyl groups, which may hinder solubility .
- Cyclopropyl vs. Methyl : Cyclopropyl substituents (e.g., in ) improve target selectivity but reduce synthetic yields compared to methyl groups.
Piperazine Modifications
Analysis :
- Sulfonyl vs. Carbonyl : Sulfonyl groups (e.g., ) improve chemical stability but often result in lower yields (17%) compared to carbonyl derivatives (e.g., , 31% yield).
- Bulkier Substituents : Compounds with bulky groups like tetrahydro-pyran (e.g., ) achieve higher purity (>99%) but require multi-step synthesis.
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
Analysis :
Analysis :
- The cyclopropyl analog shows superior selectivity (120:1) due to steric effects but lower potency (IC50 = 8 nM) compared to the target compound (IC50 = 12 nM).
- Trifluoromethyl-substituted compounds () exhibit high potency (IC50 = 5 nM) but poor selectivity, likely due to non-specific hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
